8-Hydroxy-4-phenyl-2-chromanone

Descripción general

Descripción

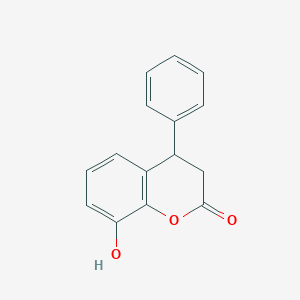

8-Hydroxy-4-phenyl-2-chromanone is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a dihydropyranone ring, with a hydroxyl group at the 8th position and a phenyl group at the 4th position.

Synthetic Routes and Reaction Conditions:

Pechmann Condensation: One of the common methods for synthesizing chromanone derivatives involves the Pechmann condensation. This reaction typically involves the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.

Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.

Industrial Production Methods:

- Industrial production methods for chromanone derivatives often involve optimizing the above synthetic routes to achieve higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles are being explored to make the process more sustainable .

Types of Reactions:

Oxidation: Chromanone derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form corresponding quinones.

Reduction: The carbonyl group in chromanones can be reduced using sodium borohydride in methanol, yielding chromanols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride in methanol.

Substitution: Various electrophiles under acidic or basic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Chromanols.

Substitution: Substituted chromanones.

Aplicaciones Científicas De Investigación

Chemistry

8-Hydroxy-4-phenyl-2-chromanone serves as a building block for synthesizing more complex molecules and studying reaction mechanisms. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

The compound has been investigated for various biological activities:

- Antioxidant Activity: The hydroxyl group scavenges free radicals, reducing oxidative stress.

- Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines, showcasing potential in treating inflammatory diseases.

- Antimicrobial Properties: Exhibits activity against various pathogens, making it suitable for further exploration in antimicrobial therapies.

Medicine

Research highlights its potential as an anticancer agent :

- Mechanism of Action: Induces apoptosis in cancer cells by modulating survival signaling pathways. Studies have shown that derivatives can selectively target cancer cell lines, including leukemia and prostate cancer .

- Clinical Trials: Several derivatives are undergoing evaluation for their efficacy against specific cancers, demonstrating promising results in preclinical studies .

Industry

In the cosmetic sector, this compound is used for its beneficial effects on skin health, including:

- Skin Protection: Its antioxidant properties help protect skin from UV damage.

- Anti-aging Formulations: Incorporated into skincare products to enhance skin appearance and reduce signs of aging.

Case Studies

-

Anticancer Activity Study:

A recent study synthesized several chromanone derivatives based on this compound, demonstrating significant cytotoxicity against various cancer cell lines, including lung and breast cancers. Compounds induced apoptosis through upregulation of pro-apoptotic genes like P53 . -

Inflammatory Disease Research:

Another investigation focused on the compound's ability to inhibit TLR3 signaling in human airway epithelial cells, showing over 90% inhibition of inflammatory markers such as IL-6 . This positions it as a candidate for developing treatments for chronic inflammatory conditions like COPD.

Mecanismo De Acción

The mechanism of action of 8-Hydroxy-4-phenyl-2-chromanone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group at the 8th position can scavenge free radicals, reducing oxidative stress.

Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Comparación Con Compuestos Similares

Chroman-4-one: Lacks the hydroxyl and phenyl groups but shares the core structure.

Flavanone: Similar structure but with a different substitution pattern.

Isoflavone: Contains a different arrangement of the aromatic rings.

Uniqueness:

Actividad Biológica

8-Hydroxy-4-phenyl-2-chromanone, a member of the chromanone family, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anti-cancer, anti-inflammatory, and antioxidant effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.

- Molecular Formula: C15H12O3

- Molecular Weight: 240.25 g/mol

- CAS Number: 103849-16-7

1. Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis and cell cycle arrest in cancer cells.

Key Findings:

- The compound showed potent cytotoxicity against human colon cancer (HCT116) and breast cancer (MCF-7) cell lines.

- Mechanistic studies revealed that treatment with this compound resulted in increased expression of pro-apoptotic genes (P53 and Bax) while down-regulating anti-apoptotic genes (Bcl-2 and CDK4) .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 15 | Induction of apoptosis, cell cycle arrest |

| MCF-7 | 20 | Upregulation of P53, Bax; downregulation of Bcl-2, CDK4 |

2. Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes.

Research Insights:

- The compound reduced the levels of nitric oxide (NO) in activated macrophages, suggesting its potential as an anti-inflammatory agent.

- It has been shown to interfere with the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators .

3. Antioxidant Activity

The antioxidant capacity of this compound is another area of interest. It exhibits the ability to scavenge free radicals and protect cells from oxidative stress.

Experimental Evidence:

- In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human fibroblast cells.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 85 | 90 |

| Ascorbic Acid | 95 | 92 |

The biological effects of this compound are attributed to its ability to modulate various cellular pathways:

- Apoptosis Induction: The compound activates intrinsic apoptotic pathways through mitochondrial membrane potential disruption and caspase activation.

- Cell Cycle Regulation: It inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S phase.

- Inflammatory Pathway Modulation: By inhibiting NF-kB activation, it reduces the expression of inflammatory cytokines.

Case Study 1: Colon Cancer Treatment

In a study published in Scientific Reports, researchers treated HCT116 cells with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability and significant apoptosis induction, with molecular analysis confirming alterations in gene expression related to apoptosis .

Case Study 2: Neuroprotective Effects

A separate study investigated the neuroprotective effects of this compound on BV-2 microglial cells. The findings suggested that it could mitigate neuroinflammation by reducing TNF-alpha and IL-6 levels, indicating potential applications in neurodegenerative diseases .

Propiedades

IUPAC Name |

8-hydroxy-4-phenyl-3,4-dihydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-13-8-4-7-11-12(9-14(17)18-15(11)13)10-5-2-1-3-6-10/h1-8,12,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMLWBCOCDSUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C(=CC=C2)O)OC1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541246 | |

| Record name | 8-Hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103849-16-7 | |

| Record name | 8-Hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.